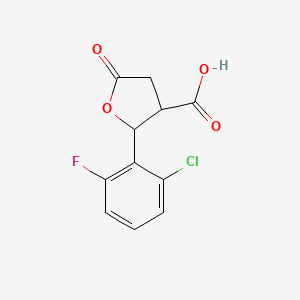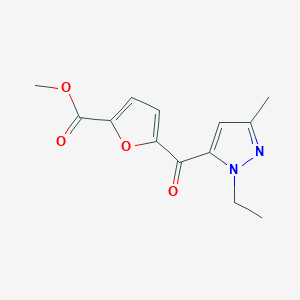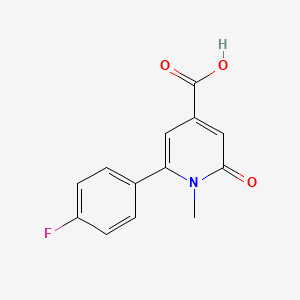
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a chlorofluorophenyl group
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Analyse Chemischer Reaktionen
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-6-fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-fluorophenylacetic acid: This compound has a similar chlorofluorophenyl group but lacks the tetrahydrofuran ring and carboxylic acid group.
2-Chloro-6-fluorobenzaldehyde: This compound also contains the chlorofluorophenyl group but has an aldehyde functional group instead of the carboxylic acid and tetrahydrofuran ring.
Eigenschaften
Molekularformel |
C11H8ClFO4 |
|---|---|
Molekulargewicht |
258.63 g/mol |
IUPAC-Name |
2-(2-chloro-6-fluorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClFO4/c12-6-2-1-3-7(13)9(6)10-5(11(15)16)4-8(14)17-10/h1-3,5,10H,4H2,(H,15,16) |
InChI-Schlüssel |
FUQDJZQLAGHPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1=O)C2=C(C=CC=C2Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)


![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)


![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)
![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)

